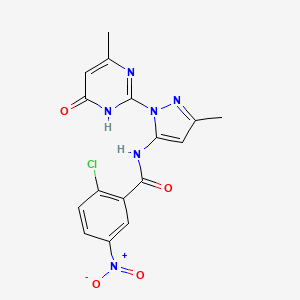

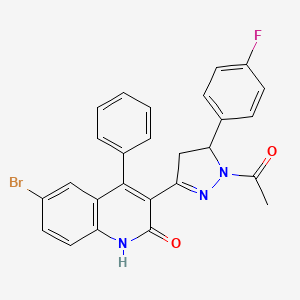

N1-(5-chloro-2-cyanophenyl)-N2-(2-hydroxy-2-(thiophen-3-yl)ethyl)oxalamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

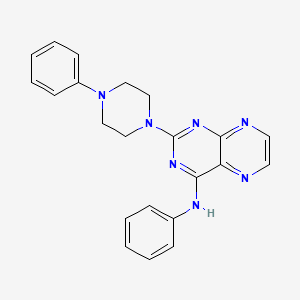

The compound "N1-(5-chloro-2-cyanophenyl)-N2-(2-hydroxy-2-(thiophen-3-yl)ethyl)oxalamide" is a complex molecule that appears to be related to various pharmacologically active compounds and ligands for metal complexes. While the specific compound is not directly mentioned in the provided papers, the structural motifs such as chloro-substituted phenyl rings, thiophene units, and oxalamide groups are recurrent in the literature, suggesting its potential relevance in pharmaceutical chemistry and coordination chemistry.

Synthesis Analysis

The synthesis of related compounds involves the reaction of chloromethylbenzo[b]thiophen with different ethanolamines to yield a range of N-alkyl-N-(2-hydroxyethyl)-3-aminomethylbenzo[b]thiophen derivatives . Another related synthesis involves the reaction of ethyl N-(3-cyano-4, 5-dihydro-2-thienyl) oxamate with various cyanomethylene compounds in the presence of triethylamine to form dihydrothieno pyrimidine acetic acid derivatives . These methods indicate that the synthesis of the target compound would likely involve multi-step organic reactions, including the formation of the oxalamide backbone and subsequent functionalization with the appropriate chloro-cyanophenyl and thiophen-ethyl groups.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using single-crystal X-ray diffraction, as seen in the synthesis of binuclear copper(II) complexes bridged by a related oxalamide ligand . The structural analysis of these complexes reveals a distorted square-planar and square-pyramidal coordination geometry around the copper centers. This suggests that the target compound may also exhibit interesting coordination properties, potentially forming complexes with transition metals.

Chemical Reactions Analysis

The chemical reactivity of related compounds includes their ability to form complexes with copper(II) ions . Additionally, the presence of reactive functional groups such as the chloro-substituted phenyl and thiophene units in the target compound suggests potential for further chemical transformations, including nucleophilic substitutions and coupling reactions.

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound are not detailed in the provided papers, the properties of structurally related compounds can be inferred. For instance, the solubility, melting points, and stability of the compound would be influenced by the presence of the oxalamide group and the substituted phenyl and thiophene rings. The pharmacological properties of similar compounds, such as their antagonism at NMDA receptor subtypes and anti-tumor activities , suggest that the target compound may also possess significant biological activities.

科学的研究の応用

Chemical Structure Analysis

In the study of chemical structures, the examination of N,N′-bis(substituted)oxamide compounds, including those with characteristics similar to N1-(5-chloro-2-cyanophenyl)-N2-(2-hydroxy-2-(thiophen-3-yl)ethyl)oxalamide, has shown distinct molecular configurations. For instance, a specific N,N′-bis(substituted)oxamide compound displayed a chlorohydroxyphenyl ring plane at a distinct angle to the oxalamide unit, contributing to the formation of a three-dimensional supramolecular structure through classical hydrogen bonds (Wang, Zheng, Li, & Wu, 2016).

Synthesis and Characterization of Related Compounds

Research into the synthesis and characterization of compounds related to N1-(5-chloro-2-cyanophenyl)-N2-(2-hydroxy-2-(thiophen-3-yl)ethyl)oxalamide has led to the development of various derivatives with potential pharmacological activities. For example, the synthesis of a series of 1,4-bis(1-(5-(aryldiazenyl)thiazol-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)benzenes revealed compounds with promising anti-tumor activities against hepatocellular carcinoma (HepG2) cell lines (Gomha, Edrees, & Altalbawy, 2016).

Molecular Target Identification

The discovery and structure-activity relationship studies of compounds akin to N1-(5-chloro-2-cyanophenyl)-N2-(2-hydroxy-2-(thiophen-3-yl)ethyl)oxalamide have enabled the identification of molecular targets and mechanisms of action. For instance, a novel apoptosis inducer was identified through caspase- and cell-based high-throughput screening, demonstrating activity against breast and colorectal cancer cell lines. The molecular target for one such compound was identified as TIP47, an IGF II receptor-binding protein, illustrating the potential for developing targeted anticancer therapies (Zhang et al., 2005).

特性

IUPAC Name |

N'-(5-chloro-2-cyanophenyl)-N-(2-hydroxy-2-thiophen-3-ylethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClN3O3S/c16-11-2-1-9(6-17)12(5-11)19-15(22)14(21)18-7-13(20)10-3-4-23-8-10/h1-5,8,13,20H,7H2,(H,18,21)(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZAUUTSDMLOGIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)NC(=O)C(=O)NCC(C2=CSC=C2)O)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(5-chloro-2-cyanophenyl)-N2-(2-hydroxy-2-(thiophen-3-yl)ethyl)oxalamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

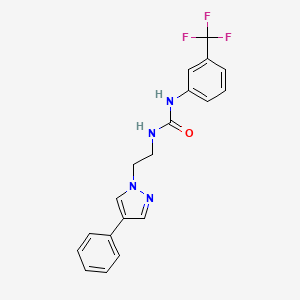

![1-(2,4-dichlorophenyl)-N-phenethyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2553622.png)

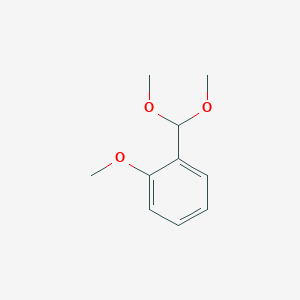

![2-[(4Z)-4-[(4-chlorophenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2553624.png)

![(3Z)-1-(4-chlorobenzyl)-3-{[(2,4-dimethoxyphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2553638.png)